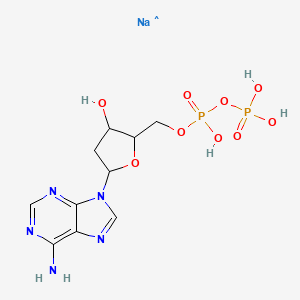
2'-Deoxyadenosine 5'-diphosphate sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxyadenosine 5’-diphosphate sodium salt is a purine nucleotide diphosphate that contains adenine as the nucleobase. It is produced as a product of hypoxanthine oxidase action on hypoxanthine during purine degradation in the body . This compound is significant in various biochemical processes and has numerous applications in scientific research.
Preparation Methods
The preparation of 2’-Deoxyadenosine 5’-diphosphate sodium salt typically involves chemical synthesis. The synthetic route includes introducing the appropriate functional groups into the adenosine molecule and further connecting phosphate ester bonds . Industrial production methods often involve the use of polynucleotide phosphorylase from Escherichia coli for the synthesis of deoxyadenylate oligonucleotides .
Chemical Reactions Analysis
2’-Deoxyadenosine 5’-diphosphate sodium salt undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. The conditions vary depending on the specific reaction being carried out.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2’-Deoxyadenosine 5’-diphosphate sodium salt has a wide range of applications in scientific research:
Chemistry: It is used for the synthesis of deoxyadenylate oligonucleotides.
Medicine: It is used in studies related to DNA replication and repair mechanisms.
Mechanism of Action
The mechanism of action of 2’-Deoxyadenosine 5’-diphosphate sodium salt involves its role as a substrate or inhibitor in various biochemical processes. It interacts with enzymes such as ATPase and DNA and RNA polymerases, affecting their activity and specificity . The molecular targets include bacterial poly (A) polymerase and other enzymes involved in nucleotide metabolism.
Comparison with Similar Compounds
2’-Deoxyadenosine 5’-diphosphate sodium salt can be compared with other similar compounds such as:
2’-Deoxyguanosine 5’-diphosphate sodium salt: Used as a substrate for dGDP kinase and pyruvate kinase in DNA biosynthesis.
2’-Deoxyadenosine 5’-triphosphate disodium salt: Used in studies of DNA replication and as a substrate for DNA polymerases.
The uniqueness of 2’-Deoxyadenosine 5’-diphosphate sodium salt lies in its specific applications as an inhibitor of bacterial poly (A) polymerase and its role in the synthesis of deoxyadenylate oligonucleotides .
Properties
Molecular Formula |
C10H15N5NaO9P2 |
|---|---|
Molecular Weight |
434.19 g/mol |
InChI |
InChI=1S/C10H15N5O9P2.Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(23-7)2-22-26(20,21)24-25(17,18)19;/h3-7,16H,1-2H2,(H,20,21)(H2,11,12,13)(H2,17,18,19); |
InChI Key |
AFTCSXNKCDNKBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



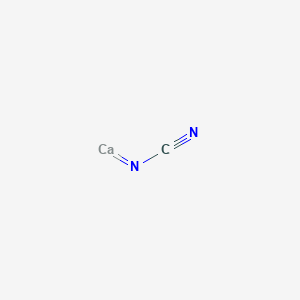
![5-Hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione](/img/structure/B12059340.png)

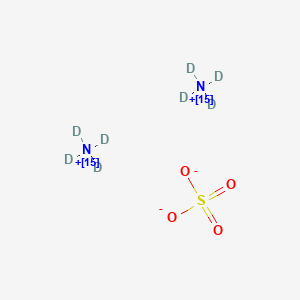

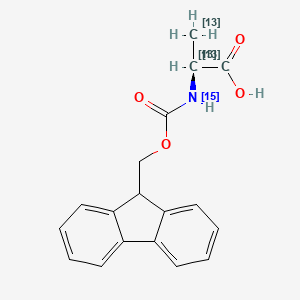
![(As,as)-1,1#-bis[-(dimethylamino)benzyl]-(R,R)-2,2#-bis(dicyclohexylphosp](/img/structure/B12059366.png)
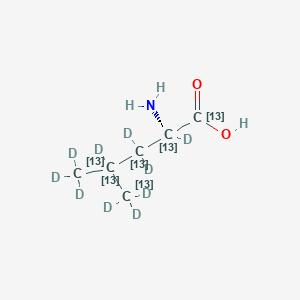
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrate;hydrochloride](/img/structure/B12059393.png)
![[(3R,3aR,6S,6aR)-3-phenylmethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 2-(triphenyl-lambda5-phosphanylidene)acetate](/img/structure/B12059394.png)
![7-{[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-4-methylchromen-2-one](/img/structure/B12059398.png)
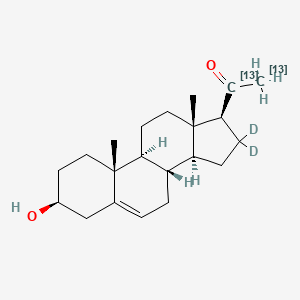
![[5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12059408.png)
